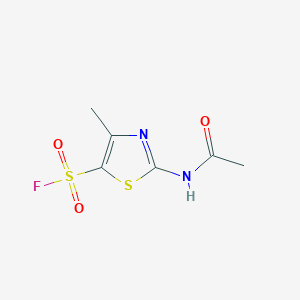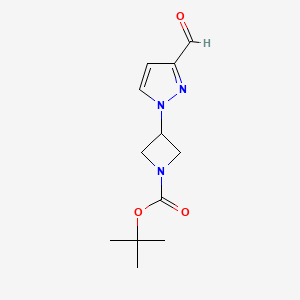![molecular formula C16H13NO2 B2991603 3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole CAS No. 190901-33-8](/img/structure/B2991603.png)
3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole is a chemical compound with a molecular formula C17H13NO2. It is commonly known as MOB or 4-Methoxy-stilbene. MOB is a derivative of stilbene and has been studied extensively for its potential applications in various scientific fields. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) explored the synthesis of various derivatives, including 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, demonstrating their antimicrobial activities. Some synthesized compounds exhibited good to moderate activities against test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).
Fluorescent Probes Sensing pH and Metal Cations
Tanaka et al. (2001) described the use of benzoxazole derivatives as fluorescent probes for sensing magnesium and zinc cations. These compounds showed sensitivity to pH changes, especially in the pH range of 7-8, indicating their utility in biochemical sensing and analysis (Tanaka et al., 2001).
Antimycobacterial and Photosynthesis-Inhibiting Properties
Imramovský et al. (2014) investigated a series of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles for their antimycobacterial and photosynthesis-inhibiting activities. The study found that certain compounds, including 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole, exhibited high activity against mycobacterial strains and also inhibited photosynthetic electron transport in spinach chloroplasts (Imramovský et al., 2014).
Photochemical Properties
Research by Ohshima et al. (2007) focused on the photochemical properties of benzoxazole derivatives, including their fluorescence efficiency and excited-state intramolecular proton transfer (ESIPT) properties. This study provides insights into the potential use of these compounds in photochemical and photophysical applications (Ohshima et al., 2007).
Molecular Stabilities and Docking Studies
Karayel (2021) conducted a detailed study on the tautomeric properties and conformations of benzimidazole derivatives, including their mechanism behind anti-cancer properties. This research contributes to understanding the molecular basis of these compounds' potential use in cancer therapy (Karayel, 2021).
DNA Topoisomerase II Inhibitory Activity
A study by Pınar et al. (2004) evaluated the inhibitory activity of benzoxazole, benzimidazole, and benzothiazole derivatives on eukaryotic DNA topoisomerase II. This research highlights the potential of these compounds in developing new therapeutic agents targeting DNA topoisomerase II (Pınar et al., 2004).
Corrosion Inhibition
Bentiss et al. (2009) investigated the performance of benzoxazole derivatives in inhibiting corrosion of mild steel in hydrochloric acid medium. This research is significant for industrial applications, particularly in corrosion prevention (Bentiss et al., 2009).
Eigenschaften
IUPAC Name |
3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-18-13-9-6-12(7-10-13)8-11-16-14-4-2-3-5-15(14)17-19-16/h2-11H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTASHIEZGGJOV-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=C3C=CC=CC3=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=C3C=CC=CC3=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2991523.png)
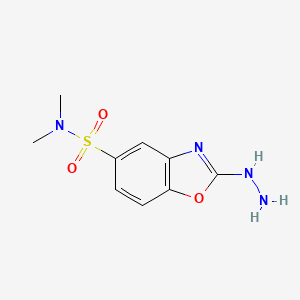
![N-{2-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide](/img/structure/B2991525.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide](/img/structure/B2991528.png)
![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2991530.png)
![6-Isopropyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2991531.png)
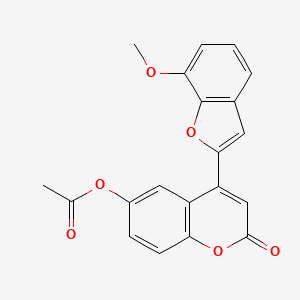
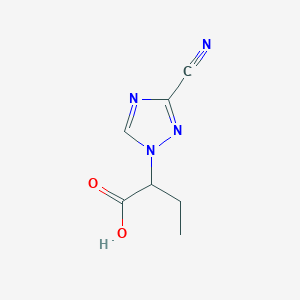
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2991538.png)
